molecular formula C19H16N2O5S2 B2620657 (E)-2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 637318-96-8

(E)-2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2620657
CAS No.: 637318-96-8
M. Wt: 416.47
InChI Key: VNMYZUCXXKBSJZ-RVDMUPIBSA-N
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Description

The compound (E)-2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin core. Its structure includes a furan-2-ylmethylene substituent at position 5 of the thiazolidinone ring, a butanamido linker, and a benzoic acid moiety. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

2-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-16(20-14-7-2-1-6-13(14)18(24)25)8-3-9-21-17(23)15(28-19(21)27)11-12-5-4-10-26-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMYZUCXXKBSJZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound that exhibits significant biological activity, particularly in the context of anticancer and antimicrobial effects. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves multiple steps starting from furan derivatives and thiazolidinone frameworks. The process often includes the formation of key intermediates through condensation reactions followed by functional group modifications to enhance biological activity.

Anticancer Properties

Research indicates that compounds containing the thiazolidinone structure exhibit moderate to strong antiproliferative activity against various cancer cell lines. Notably, studies have shown that derivatives of this compound demonstrate significant cytotoxic effects in leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Key Findings:

  • Cytotoxicity Assays: MTT and Trypan blue assays confirmed that compounds with electron-donating groups at specific positions on the thiazolidinone moiety exhibit enhanced cytotoxicity. For instance, derivatives 5e and 5k were identified as potent anticancer agents with IC50 values in the low micromolar range .
  • Mechanisms of Action: Flow cytometric analysis indicated that these compounds induce apoptosis via mitochondrial pathways, leading to DNA fragmentation and increased lactate dehydrogenase (LDH) release .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . Furthermore, its derivatives have been evaluated for antifungal activity with varying degrees of success.

Table 1: Antimicrobial Activity Overview

CompoundTarget BacteriaMIC (mg/ml)
5eS. aureus16
5eS. epidermidis32
5kBacillus subtilisNot effective

Case Studies

  • Anticancer Study: A study focused on the anticancer activity of thiazolidinone derivatives demonstrated that compounds with specific substituents could inhibit tumor growth significantly in vitro. The study highlighted the importance of structural modifications for enhancing biological efficacy .
  • Antimicrobial Evaluation: Another investigation assessed the antibacterial properties of various thiazolidinone derivatives against resistant strains of bacteria. The results indicated that certain modifications led to improved activity against Staphylococcus species, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

The mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Apoptotic Pathways: Activation of apoptotic pathways through mitochondrial dysfunction is a significant contributor to its anticancer effects.

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties : Research indicates that derivatives containing thiazolidinone structures often exhibit anti-inflammatory effects. The thiazolidinone ring in this compound may contribute to its ability to inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Compounds similar to (E)-2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid have shown antimicrobial properties against various pathogens, including bacteria and fungi. The furan moiety is particularly noted for its activity against Gram-positive bacteria .
  • Anticancer Potential : The structural components of this compound suggest potential anticancer activity. Thiazolidinone derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of thiazolidinone derivatives, including compounds similar to this compound. The results demonstrated significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides, suggesting a mechanism by which these compounds could alleviate inflammation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus. The study found that compounds with structural similarities to this compound exhibited notable antibacterial effects, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 3: Anticancer Activity

Research on the anticancer properties of rhodanine derivatives, which share structural characteristics with this compound, revealed that these compounds can effectively inhibit the growth of various cancer cell lines. The study highlighted the potential for these compounds to be developed into novel anticancer agents through further optimization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxothiazolidinone Moiety

The thioxo group (C=S) in the thiazolidinone ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : The sulfur atom is replaced by nitrogen nucleophiles, forming thiazolidinone derivatives with altered biological activity.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DCM) yields S-alkylated products .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Citation
EthylenediamineDMF, 60°C, 2 hDiamine-substituted thiazolidinone72
Methyl iodideK2CO3, DCM, rt, 24 hS-Methylated thiazolidinone68

Cycloaddition Reactions Involving the Furan Ring

The furan-2-ylmethylene group participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride:

  • Reaction mechanism : The conjugated diene system of the furan reacts with electron-deficient dienophiles to form bicyclic adducts.

  • Regioselectivity : Substituents on the furan ring influence reaction rates and product distribution .

Hydrolysis of the Amide Bond

The butanamido linker is susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding benzoic acid and a thiazolidinone intermediate.

  • Enzymatic cleavage : Proteases (e.g., trypsin) selectively hydrolyze the amide group in buffered solutions .

Table 2: Hydrolysis Conditions and Outcomes

ConditionCatalystProductTime (h)Citation
6M HCl, refluxBenzoic acid + thiazolidinone4
Phosphate buffer, pH 7.4TrypsinFragmented peptide-thiazolidinone12

Oxidation of the Furan Ring

The furan moiety undergoes oxidation with agents like mCPBA (meta-chloroperbenzoic acid):

  • Epoxidation : Forms a transient epoxide intermediate, which rearranges to a dihydrofuran derivative .

  • Ring-opening : Strong oxidants (e.g., KMnO4) degrade the furan to carboxylic acid derivatives .

Coordination with Metal Ions

The thioxo group and carboxylic acid function as chelating sites for transition metals:

  • Complex formation : Reacts with Cu(II), Fe(III), and Zn(II) salts in ethanol to form stable complexes .

  • Biological implications : Metal coordination enhances antioxidant and antimicrobial properties .

Interaction with Biological Targets

The compound inhibits cysteine proteases (e.g., SARS-CoV 3CLpro) via reversible binding:

  • Mechanism : The thiazolidinone sulfur and furan oxygen form hydrogen bonds with catalytic residues (e.g., His41) .

  • IC50 values : Ranges from 12–31 µM in enzymatic assays .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C:

  • Primary products : CO2, SO2, and furan derivatives .

  • Kinetics : Follows first-order kinetics with an activation energy of 98 kJ/mol.

Key Research Findings

  • Synthetic versatility : The compound’s modular structure allows for derivatization at five distinct sites (thiazolidinone, furan, amide, butanamido chain, benzoic acid).

  • Structure-activity relationship (SAR) :

    • Electron-withdrawing groups on the furan enhance protease inhibition .

    • Hydrophobic substituents on the benzoic acid moiety improve membrane permeability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituents on the Thiazolidinone Methylene Group

The nature of the substituent at the 5-methylene position significantly influences bioactivity and physicochemical properties:

Compound Methylene Substituent Key Features
Target compound Furan-2-yl Moderate lipophilicity; potential for π-π interactions with biological targets
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-... () Indolyl Bulky aromatic group; enhanced antimicrobial activity
(E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-... () 2-Chlorobenzylidene Electron-withdrawing Cl increases electrophilicity; may improve target binding
(E)-4-(5-(4-bromobenzylidene)-4-oxo-... () 4-Bromobenzylidene Higher molecular weight; increased lipophilicity and steric hindrance

Key Insight : Indole-based derivatives (e.g., ) exhibit superior antimicrobial activity compared to furan analogs, likely due to enhanced hydrophobic interactions and planar aromaticity. Halogenated benzylidenes (Cl, Br) improve target affinity but may reduce solubility .

Linker Modifications

The length and flexibility of the linker between the thiazolidinone and benzoic acid affect conformational stability:

Compound Linker Type Impact
Target compound Butanamido Longer chain increases flexibility; may optimize binding pocket interactions
(E)-4-(3-(5-(2-Chlorobenzylidene)-... () Propanamido Shorter linker restricts mobility; potentially higher rigidity for selectivity

Key Insight : Butanamido linkers (as in the target compound) balance flexibility and stability, whereas propanamido derivatives () may favor tighter binding in constrained active sites .

Benzoic Acid Substituent Effects

Substituents on the benzoic acid moiety influence acidity and solubility:

Compound Benzoic Acid Substituent pKa (Carboxylic Acid) Biological Relevance
Target compound None ~4.2 (estimated) Standard solubility for cellular uptake
2-Hydroxy-4-substituted-3-(benzothiazolylazo)-... () Hydroxyl and azo groups 2.8–3.5 Enhanced acidity improves ionic interactions

The unsubstituted benzoic acid in the target compound offers a balance between solubility and passive diffusion .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Bromobenzylidene Analog () Indolyl Analog ()
Molecular Weight (g/mol) ~407.4 (estimated) 462.9 ~450 (estimated)
LogP (Predicted) 2.8 3.5 3.2
Solubility (mg/mL) Moderate (aqueous) Low (organic solvents preferred) Low to moderate

Key Insight : The target compound’s furan substituent and unmodified benzoic acid moiety result in lower molecular weight and LogP compared to brominated or indole derivatives, favoring better aqueous solubility .

Q & A

Q. What synthetic routes are typically employed to prepare (E)-2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid?

The synthesis involves sequential steps: (i) diazotization of an amine precursor under acidic conditions (0–5°C, NaNO₂/H₂SO₄) to generate a diazonium salt, followed by (ii) coupling with a benzoic acid derivative in alkaline or acidic media to form the azo linkage. For thioxothiazolidinone derivatives like this compound, additional steps include cyclization to form the thiazolidinone core and subsequent functionalization of the furan-methylene group. Reaction optimization (e.g., temperature, solvent polarity) is critical to ensure regioselectivity and avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹), thioxo (C=S, ~1250 cm⁻¹), and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.
  • ¹H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), furan protons (δ 6.5–7.5 ppm), and methylene/methine protons adjacent to the thiazolidinone ring (δ 3.0–4.5 ppm).
  • UV-Vis : Monitor conjugation between the benzoic acid and thiazolidinone moieties (λmax ~300–400 nm) .

Q. What in vitro assays are commonly used to evaluate its biological activity, particularly enzyme inhibition?

Standard assays include:

  • Kinase/Phosphatase Inhibition : Fluorescence-based enzymatic assays (e.g., ATPase activity measured via malachite green method).
  • Receptor Binding : Radioligand displacement studies using competitive binding protocols.
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays. Control experiments must account for solvent effects and compound stability under assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in ¹H-NMR spectra?

Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism in the thiazolidinone ring) or steric hindrance altering proton environments. Strategies include:

  • Variable-temperature NMR to identify tautomeric equilibria.
  • Computational modeling (DFT) to predict chemical shifts and coupling constants.
  • 2D NMR (COSY, NOESY) to assign overlapping signals .

Q. What experimental design considerations are critical for optimizing the compound’s synthetic yield while minimizing side reactions?

Key factors:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Stoichiometry Control : Excess diazonium salt (1.2–1.5 eq.) ensures complete coupling with the benzoic acid derivative.
  • Reaction Monitoring : TLC/HPLC-MS to track intermediate formation and adjust reaction time .

Q. How do structural modifications (e.g., substituents on the furan or benzoic acid moieties) impact biological activity and pharmacokinetic properties?

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂ on benzoic acid): Increase enzyme binding affinity but may reduce solubility.
  • Furan Substitution : Bulky groups (e.g., methyl) enhance metabolic stability but could hinder membrane permeability.
  • In Silico Tools : Molecular docking (AutoDock) and QSAR models predict binding modes and ADMET profiles .

Q. What are the limitations of using UV-Vis spectroscopy to quantify this compound in complex matrices (e.g., cell lysates)?

Challenges include:

  • Matrix interference (e.g., proteins absorbing at similar wavelengths).
  • pH-dependent shifts in λmax due to protonation of the carboxylic acid group. Mitigation strategies:
  • Derivatization with chromophores (e.g., dansyl chloride) for enhanced specificity.
  • HPLC-UV with gradient elution to separate the compound from contaminants .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from:

  • Poor bioavailability due to low solubility or rapid hepatic metabolism.
  • Off-target effects in vivo not observed in simplified in vitro systems. Solutions:
  • Formulation Optimization : Use nanocarriers (liposomes) to improve solubility.
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites.
  • Tissue-Specific Delivery : Conjugation with targeting ligands (e.g., folate) .

Methodological Tables

Q. Table 1: Key Spectral Markers for Structural Confirmation

TechniqueKey Peaks/SignalsFunctional Group Confirmed
FT-IR1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)Thiazolidinone, carboxylic acid
¹H-NMRδ 3.0–4.5 ppm (CH₂ near S), δ 6.5–7.5 ppm (furan)Methylene, aromatic systems
UV-Visλmax ~350 nm (π→π* transition)Conjugated system

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling efficiencyUse 1.5 eq. diazonium salt, 0–5°C reaction
Tautomerism in NMRVariable-temperature NMR, 2D experiments
Side product formationGradient HPLC purification, silica gel column

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